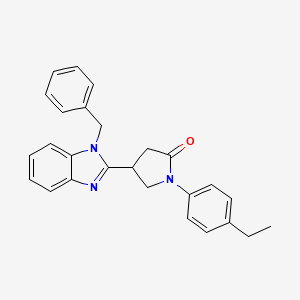

(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

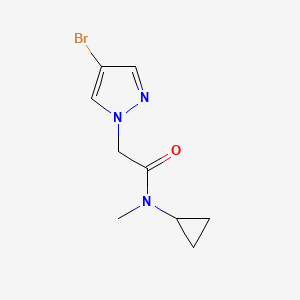

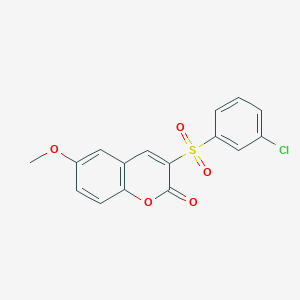

“(6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound . It’s a part of a series of novel compounds synthesized for potential use against infections caused by Gram-positive pathogens .

Molecular Structure Analysis

The molecular structure of this compound includes a quinolin-3-yl group, a pyrrolidin-1-yl group, and a methoxybenzyl amino group . The exact structure is not provided in the search results.Applications De Recherche Scientifique

Anticancer Potential

Quinoline derivatives are significantly researched for their anticancer properties. Compounds similar to (6-Fluoro-4-((2-methoxybenzyl)amino)quinolin-3-yl)(pyrrolidin-1-yl)methanone, such as 2-anilino-3-aroylquinolines, have demonstrated remarkable antiproliferative activity against several human cancer cell lines, including lung and prostate cancer. These compounds inhibit tubulin polymerization, arrest the cell cycle at the G2/M phase, and induce apoptosis, highlighting their potential as anticancer agents (Srikanth et al., 2016).

Fluorescence and Labeling Applications

Fluorophore derivatives of quinolines, such as 6-methoxy-4-quinolone (6-MOQ), have been identified for their strong fluorescence in a wide pH range of aqueous media. These compounds are stable against light and heat, offering applications as fluorescent labeling reagents for biomedical analysis, including the determination of carboxylic acids (Hirano et al., 2004).

Antibacterial Activity

Fluoroquinolone derivatives exhibit potent antimicrobial activity against a wide range of Gram-negative and Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA). Variations in the quinolone nucleus and substituents have been explored to optimize their antibacterial efficacy and pharmacokinetic properties for potential use as antibacterial agents (Hong et al., 1997).

Enzyme Inhibition for Disease Treatment

Quinoline carboxamides have been identified as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, showing promise for therapeutic applications in diseases where ATM kinase plays a critical role. This includes developing treatments for cancer and potentially for neurodegenerative diseases, where ATM inhibition could be beneficial (Degorce et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

[6-fluoro-4-[(2-methoxyphenyl)methylamino]quinolin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O2/c1-28-20-7-3-2-6-15(20)13-25-21-17-12-16(23)8-9-19(17)24-14-18(21)22(27)26-10-4-5-11-26/h2-3,6-9,12,14H,4-5,10-11,13H2,1H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFQBSYBJQOMCGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B2393298.png)

![1-Methyl-4-[[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]pyrrolidin-2-one](/img/structure/B2393299.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2393300.png)

![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-(quinoline-8-sulfonyl)-1,4'-bipiperidine](/img/structure/B2393302.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B2393311.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2393318.png)